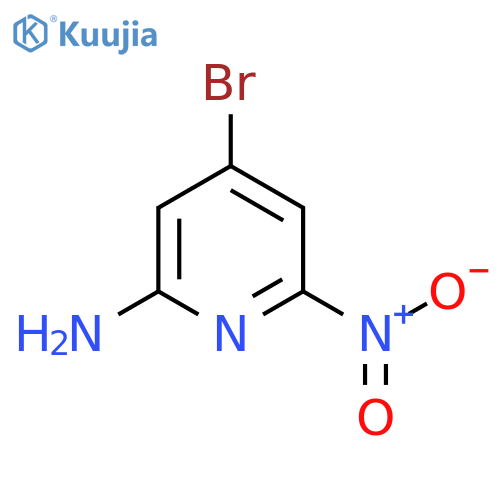

Cas no 1806041-28-0 (2-Amino-4-bromo-6-nitropyridine)

1806041-28-0 structure

商品名:2-Amino-4-bromo-6-nitropyridine

CAS番号:1806041-28-0

MF:C5H4BrN3O2

メガワット:218.008159637451

CID:4898786

2-Amino-4-bromo-6-nitropyridine 化学的及び物理的性質

名前と識別子

-

- 2-Amino-4-bromo-6-nitropyridine

-

- インチ: 1S/C5H4BrN3O2/c6-3-1-4(7)8-5(2-3)9(10)11/h1-2H,(H2,7,8)

- InChIKey: BGIOLPUNIRWKGY-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(N)N=C(C=1)[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 160

- トポロジー分子極性表面積: 84.7

- 疎水性パラメータ計算基準値(XlogP): 1.4

2-Amino-4-bromo-6-nitropyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029016305-250mg |

2-Amino-4-bromo-6-nitropyridine |

1806041-28-0 | 95% | 250mg |

$940.80 | 2022-04-01 | |

| Alichem | A029016305-1g |

2-Amino-4-bromo-6-nitropyridine |

1806041-28-0 | 95% | 1g |

$3,155.55 | 2022-04-01 |

2-Amino-4-bromo-6-nitropyridine 関連文献

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

1806041-28-0 (2-Amino-4-bromo-6-nitropyridine) 関連製品

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬